molecular formula C12H13NO3 B3023521 (Z)-Methyl 2-acetamido-3-phenylacrylate CAS No. 60676-51-9

(Z)-Methyl 2-acetamido-3-phenylacrylate

Cat. No. B3023521
CAS RN: 60676-51-9
M. Wt: 219.24 g/mol
InChI Key: USKHBABPFFAKJD-FLIBITNWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (Z)-Methyl 2-acetamido-3-phenylacrylate has been explored in various studies. One such study describes the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides, which are synthesized from 2-vinylbenzonitrile derivatives in a three-step process. The critical step in this synthesis is the iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides. These intermediates are prepared by coupling 2-vinylbenzonitriles with magnesium enolates of tertiary amides followed by N-acetylation . Another study reports the synthesis of methyl (Z)-2-acetamido-3-aryl-2-butenoates through two alternative procedures: the stereo-specific opening of Z-2-methyl(or phenyl)-4-α-arylethylidene-5(4H)-oxazolones and the stereospecific homologation of methyl Z-2-acetamido-3-aryl-2-propenoates . These methods highlight the versatility and stereochemical control achievable in synthesizing (Z)-configured acetamido aryl compounds.

Molecular Structure Analysis

The molecular structure of (Z)-Methyl 2-acetamido-3-phenylacrylate and related compounds is characterized by the presence of a (Z)-configured double bond, which is crucial for the biological activity and chemical reactivity of these molecules. The stereochemistry of the double bond is maintained throughout the synthesis process, as evidenced by the stereo-specific reactions described in the synthesis of related compounds . The molecular structure analysis is essential for understanding the reactivity and potential applications of these compounds in various chemical reactions.

Chemical Reactions Analysis

The chemical reactions involving (Z)-Methyl 2-acetamido-3-phenylacrylate and similar compounds are influenced by the presence of the acetamido group and the (Z)-configured double bond. The iodine-mediated cyclization reaction is a key transformation that allows the formation of complex heterocyclic structures from simpler vinylbenzonitrile derivatives . The ability to perform stereo-specific openings and homologations also indicates that these compounds can participate in a variety of chemical reactions, providing access to a wide range of derivatives with potential applications in medicinal chemistry and material science .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of (Z)-Methyl 2-acetamido-3-phenylacrylate, such properties can be inferred from the molecular structure and synthesis methods. The presence of the acetamido group suggests that these compounds may exhibit hydrogen bonding, affecting their solubility and boiling points. The (Z)-configuration of the double bond could influence the compound's stability and reactivity. The synthesis methods imply that these compounds can be obtained in a relatively pure (Z)-configuration, which is important for their physical properties and potential applications .

Scientific Research Applications

Synthesis Techniques

(Z)-Methyl 2-acetamido-3-phenylacrylate has been synthesized through different techniques. For example, Cativiela, Villegas, and Nelendez (1986) described two alternative procedures for synthesizing these compounds, involving stereo-specific opening of Z-2-methyl(or phenyl)-4-|α-arylethylidene|-5(4H)-oxazolones and stereospecific homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).

Application in Metal-Catalyzed Enantioselective Reactions

Shiryaev et al. (2019) discussed the application of P*-chiral diamidophosphites in metal-catalyzed asymmetric reactions, including the Rh-catalyzed hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate, demonstrating moderate to high levels of asymmetric induction in these processes (A. A. Shiryaev, K. Gavrilov, S. Zheglov, V. Gavrilov, & I. V. Chuchelkin, 2019).

Interaction with Biological Molecules

Verhoeven and Schwyzer (1972) reported the synthesis of a derivative of (Z)-methyl 2-acetamido-3-phenylacrylate and its interaction with hen-egg-white lysozyme. This interaction caused chemical shift changes for its acetamido and glycosidic methyl groups, similar to those observed for monosaccharide lysozyme inhibitors (J. Verhoeven & R. Schwyzer, 1972).

Supramolecular Catalysis

Van Leeuwen et al. (2011) explored a new method for creating libraries of chiral diphosphines. They synthesized supramolecular coordination compounds based on Ti, Rh, achiral ditopic ligands, and chiral diols, using these as catalysts in the asymmetric hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate, achieving high enantioselectivities and yields (P. V. van Leeuwen, D. Rivillo, M. Raynal, & Z. Freixa, 2011).

Development of Novel Ligands for Catalysis

Lyubimov et al. (2006) developed novel chiral monodentate phosphite ligands for Rh-catalyzed enantioselective hydrogenation, applying these ligands in the hydrogenation of (Z)-methyl-2-acetamido-3-phenylacrylate to achieve higher enantioselectivity compared to unsubstituted analogs (S. E. Lyubimov, V. Davankov, N. M. Loim, L. N. Popova, P. Petrovskii, P. M. Valetskii, & K. Gavrilov, 2006).

Mechanism of Action

The mechanism of action of “(Z)-Methyl 2-acetamido-3-phenylacrylate” is not specified in the available resources .

Future Directions

The future directions of research and applications involving “(Z)-Methyl 2-acetamido-3-phenylacrylate” are not specified in the available resources .

properties

IUPAC Name

methyl (Z)-2-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHBABPFFAKJD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Methyl 2-acetamido-3-phenylacrylate

CAS RN

52386-78-4
Record name NSC370099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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